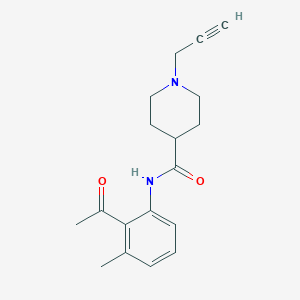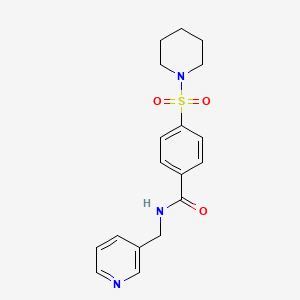
4-(piperidin-1-ylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(piperidin-1-ylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide, also known as PSB-0739, is a small molecule that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzamide compounds and has been found to exhibit promising results in various preclinical studies.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 4-(piperidin-1-ylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide involves the reaction of piperidine, pyridine-3-carboxaldehyde, 4-nitrobenzenesulfonyl chloride, and 4-aminobenzamide.
Starting Materials
Piperidine, Pyridine-3-carboxaldehyde, 4-nitrobenzenesulfonyl chloride, 4-aminobenzamide
Reaction
The reaction begins with the conversion of pyridine-3-carboxaldehyde to its corresponding imine by reaction with piperidine., The imine is then reacted with 4-nitrobenzenesulfonyl chloride to form the corresponding sulfonamide., Finally, the sulfonamide is reacted with 4-aminobenzamide to form the desired product, 4-(piperidin-1-ylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide.
Mécanisme D'action
The mechanism of action of 4-(piperidin-1-ylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in the metabolic pathways of the parasites. It has been found to inhibit the activity of dihydroorotate dehydrogenase, an enzyme involved in the pyrimidine biosynthesis pathway, which is essential for the survival of the parasites.
Effets Biochimiques Et Physiologiques
4-(piperidin-1-ylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide has been found to exhibit potent activity against various parasites, including Plasmodium falciparum, the causative agent of malaria, and Leishmania donovani, the causative agent of visceral leishmaniasis. It has also been found to induce cell death in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 4-(piperidin-1-ylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide is its potent activity against various parasitic infections and cancer cell lines. It has also been found to exhibit low toxicity in vitro, making it a promising candidate for further preclinical studies. However, one of the major limitations of 4-(piperidin-1-ylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide is its poor solubility in aqueous solutions, which can limit its bioavailability in vivo.
Orientations Futures
Further studies are needed to fully understand the mechanism of action of 4-(piperidin-1-ylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide and its potential therapeutic applications. One possible future direction is to develop more potent analogs of 4-(piperidin-1-ylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide that exhibit improved solubility and bioavailability. In addition, further studies are needed to evaluate the efficacy of 4-(piperidin-1-ylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide in vivo and to determine its potential toxicity and side effects. Finally, more studies are needed to evaluate the potential use of 4-(piperidin-1-ylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide in combination with other drugs for the treatment of parasitic infections and cancer.
Applications De Recherche Scientifique
4-(piperidin-1-ylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide has been extensively studied for its potential therapeutic applications in various disease conditions. It has been found to exhibit potent activity against several parasitic infections, including malaria, leishmaniasis, and trypanosomiasis. In addition, it has also been studied for its potential use in cancer therapy, as it has been found to induce cell death in various cancer cell lines.
Propriétés
IUPAC Name |
4-piperidin-1-ylsulfonyl-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c22-18(20-14-15-5-4-10-19-13-15)16-6-8-17(9-7-16)25(23,24)21-11-2-1-3-12-21/h4-10,13H,1-3,11-12,14H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEGSHDGLEYIHDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(piperidin-1-ylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

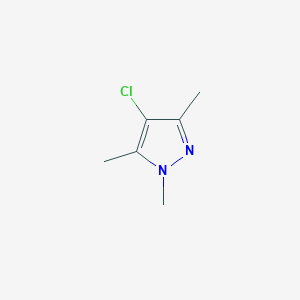
![4-[(3-Chlorophenyl)methyl]-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid](/img/structure/B2900984.png)
![N-(2,4-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2900985.png)
![N',2-dimethyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide](/img/structure/B2900987.png)
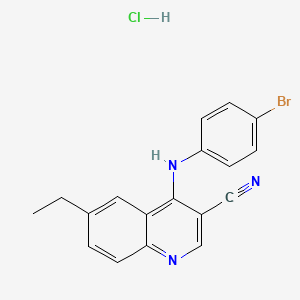

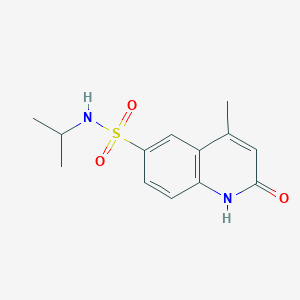
![Tert-butyl N-[4-(2-aminoethoxy)pyridin-2-yl]carbamate](/img/structure/B2900992.png)
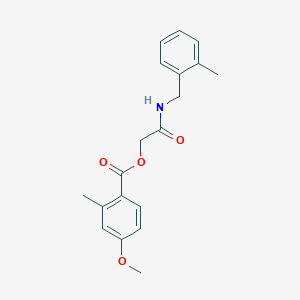
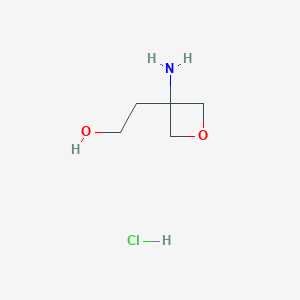
![(Z)-methyl 2-(2-((4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2900998.png)
![Methyl 4-[4-(2-bromopropanoyl)phenoxymethyl]benzoate](/img/structure/B2900999.png)

